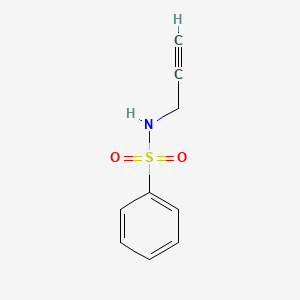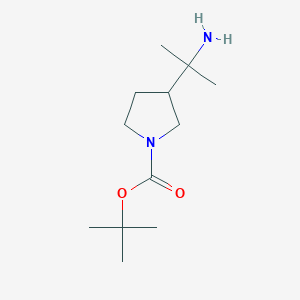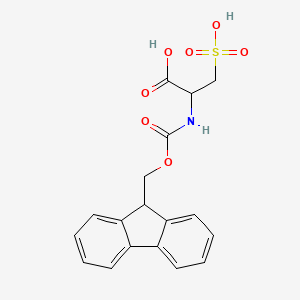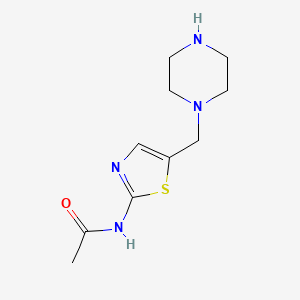
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1)
Vue d'ensemble
Description
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as CPP or CPPene, and it is used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
CPPene exerts its effects by binding to specific receptors in the brain. It has been shown to act as an agonist at the sigma-1 receptor, which leads to the modulation of various signaling pathways. CPPene has also been shown to inhibit the reuptake of dopamine by the dopamine transporter, which results in an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
CPPene has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. CPPene has also been shown to have analgesic properties, and it has been used to study the mechanisms underlying pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
CPPene has several advantages for use in laboratory experiments. It is a highly selective ligand for specific receptors, which allows for the precise modulation of signaling pathways. CPPene is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, CPPene also has some limitations. It has a relatively short half-life, which can make it difficult to study long-term effects. Additionally, CPPene has some potential side effects, including sedation and motor impairment.
Orientations Futures
There are several potential future directions for research involving CPPene. One area of interest is the development of new drugs that target the sigma-1 receptor. CPPene has been shown to have neuroprotective effects, and it may be possible to develop drugs that can be used to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the development of new drugs that target the dopamine transporter. CPPene has been used as a starting point for the development of new drugs that can be used to treat drug addiction and other disorders that involve dysregulation of dopamine levels in the brain.
Conclusion
In conclusion, CPPene is a chemical compound that has been widely used in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and it is a useful tool for studying the function of specific receptors in the brain. CPPene has several advantages for use in laboratory experiments, but it also has some limitations. There are several potential future directions for research involving CPPene, including the development of new drugs that target specific receptors in the brain.
Applications De Recherche Scientifique
CPPene has been extensively used in scientific research as a tool to study the function of various receptors in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in a wide range of physiological processes, including pain perception, memory, and mood regulation. CPPene has also been used as a ligand for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c19-17-7-4-8-18(15-17)21-13-11-20(12-14-21)10-9-16-5-2-1-3-6-16;/h1-8,15H,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYRRYIDCGSIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1) | |
CAS RN |
136534-45-7 | |
| Record name | Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136534-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B3236149.png)








